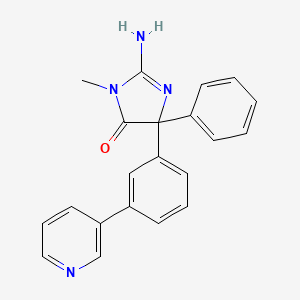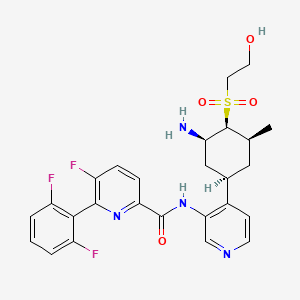![molecular formula C24H27F2N3O2 B10836952 4-fluoro-N-[(2S)-1-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide](/img/structure/B10836952.png)
4-fluoro-N-[(2S)-1-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
US9127005, P2B is a small molecular drug known for its antiviral properties. It is a selective inhibitor of phospholipase D, an enzyme involved in various cellular processes. This compound has shown potential in therapeutic applications, particularly in antiviral therapies .
Vorbereitungsmethoden
The preparation of US9127005, P2B involves several synthetic routes. One common method includes the use of crystallization techniques to achieve high purity. The process involves separation and purification steps that ensure the compound reaches a purity level of not less than 90% . Industrial production methods also focus on maintaining high purity and quality through reproducible and straightforward operations.
Analyse Chemischer Reaktionen
US9127005, P2B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
US9127005, P2B has a wide range of scientific research applications:
Chemistry: It is used as a selective inhibitor in various chemical reactions.
Biology: It plays a role in studying cellular processes involving phospholipase D.
Medicine: It has potential therapeutic applications, particularly in antiviral therapies.
Industry: It is used in the development of antiviral drugs and other pharmaceutical products
Wirkmechanismus
The mechanism of action of US9127005, P2B involves the inhibition of phospholipase D. This enzyme is responsible for the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. By inhibiting this enzyme, US9127005, P2B disrupts various cellular processes, leading to its antiviral effects .
Vergleich Mit ähnlichen Verbindungen
US9127005, P2B is unique due to its selective inhibition of phospholipase D. Similar compounds include:
- SCHEMBL12965084
- CHEMBL3910701
- BDBM179743
These compounds also inhibit phospholipase D but may differ in their selectivity and potency .
Eigenschaften
Molekularformel |
C24H27F2N3O2 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
4-fluoro-N-[(2S)-1-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide |
InChI |
InChI=1S/C24H27F2N3O2/c1-16(28-22(30)18-4-8-20(26)9-5-18)15-29-12-10-24(11-13-29)21(14-27-23(24)31)17-2-6-19(25)7-3-17/h2-9,16,21H,10-15H2,1H3,(H,27,31)(H,28,30)/t16-,21?/m0/s1 |
InChI-Schlüssel |
ZRRZCDIHCHFDRR-BJQOMGFOSA-N |
Isomerische SMILES |
C[C@@H](CN1CCC2(CC1)C(CNC2=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F |
Kanonische SMILES |
CC(CN1CCC2(CC1)C(CNC2=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1R)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836871.png)
![[(1S)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836873.png)

![N-[(2S)-1-[(4R)-4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]quinoline-3-carboxamide](/img/structure/B10836881.png)
![4-[(4-Acetylphenyl)methyl]-5-(3,4-difluoroanilino)-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B10836894.png)
![5-(4-Fluoroanilino)-4-[[4-(1-hydroxyethyl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B10836907.png)
![[[4-[3-[[1-[[1-Amino-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]-1-oxopropan-2-yl]amino]-5-[(3-iodobenzoyl)amino]-1-oxopentan-2-yl]amino]-2-[(3-bromo-4-methylbenzoyl)amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B10836915.png)
![1-[4-(2-Anilinopyrimidin-4-yl)oxynaphthalen-1-yl]-3-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea](/img/structure/B10836922.png)
![2-Hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)furan-2-yl]naphthalene-1-carbaldehyde](/img/structure/B10836926.png)
![1-(2-(1-isopropyl-7-(methylsulfonyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrazin-2(1H)-yl)-4-(trifluoromethyl)pyrimidin-5-yl)ethanone](/img/structure/B10836932.png)
![5-[2-(1-Phenylcyclohexyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B10836933.png)
![1-Isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B10836937.png)
![(2S)-2-[[[5-(4-carbamimidoylphenoxy)carbonylfuran-2-yl]methyl-methylcarbamoyl]amino]butanedioic acid](/img/structure/B10836939.png)